5-(((2-Phenylethyl)amino)methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(((2-Phenylethyl)amino)methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a phenylethylamine moiety. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Phenylethyl)amino)methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-phenylethylamine with a thiazolidinone precursor. One common method includes the reaction of 2-phenylethylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(((2-Phenylethyl)amino)methylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the electrophile used.
Scientific Research Applications
5-(((2-Phenylethyl)amino)methylidene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((2-Phenylethyl)amino)methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenylethylamine moiety allows it to interact with neurotransmitter receptors, while the thiazolidinone ring can interact with enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Phenylethylamines: Compounds with similar phenylethylamine moieties but different ring structures.
Uniqueness
5-(((2-Phenylethyl)amino)methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thiazolidinone ring and the phenylethylamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H12N2OS2 |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-hydroxy-5-(2-phenylethyliminomethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C12H12N2OS2/c15-11-10(17-12(16)14-11)8-13-7-6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,14,16) |
InChI Key |
YFXKOHIFTNQDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(NC(=S)S2)O |
Origin of Product |
United States |
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